Product packaging for Dithallium malonate(Cat. No.:CAS No. 2757-18-8)

Dithallium malonate

Cat. No.: B1213675
CAS No.: 2757-18-8
M. Wt: 510.81 g/mol
InChI Key: UFVDXEXHBVQKGB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dithallium Malonate, also known as thallium(I) malonate or thallous malonate, is an organo-metallic compound with the linear formula (TlOOC)₂CH₂ and a molecular weight of 510.81 g/mol . It appears as white crystalline solid . This compound is primarily recognized in scientific research as one of the two key components, alongside thallium formate, in the formulation of Clerici's Solution . This aqueous solution is notable for being one of the densest water-based liquids known, with a density that can be adjusted to range from 1.0 g/cm³ to 5.0 g/cm³ by varying its concentration and temperature . The primary research application of this compound, via Clerici's Solution, is in the field of mineralogy and gemology for the separation and identification of minerals based on their density . The solution is transparent and possesses a refractive index that varies linearly with its density, allowing for precise density measurements through optical techniques . It is critical to note that this compound and its solutions are highly toxic . Poisoning can occur through inhalation, ingestion, or skin contact, and effects may be delayed, including severe symptoms such as peripheral neuropathy, gastrointestinal distress, and hair loss . Therefore, this product is strictly For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers must handle this compound with extreme care, using appropriate personal protective equipment (PPE) and adhering to all laboratory safety protocols for highly toxic substances .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Tl(C3H3O4)<br>C3H2O4Tl2 B1213675 Dithallium malonate CAS No. 2757-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2757-18-8

Molecular Formula

Tl(C3H3O4)
C3H2O4Tl2

Molecular Weight

510.81 g/mol

IUPAC Name

propanedioate;thallium(1+)

InChI

InChI=1S/C3H4O4.2Tl/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2

InChI Key

UFVDXEXHBVQKGB-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Tl+].[Tl+]

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Tl+].[Tl+]

Other CAS No.

2757-18-8

physical_description

Thallous malonate is a solid. (EPA, 1998)

Related CAS

141-82-2 (Parent)

Synonyms

dithallium malonate
malonate
malonic acid
malonic acid, 1,3-(14)C2-labeled
malonic acid, 2-(14)C-labeled
malonic acid, diammonium salt
malonic acid, dipotassium salt
malonic acid, disodium salt
malonic acid, disodium salt, 1-(14)C-labeled
malonic acid, dithallium salt
malonic acid, monocalcium salt
malonic acid, monosodium salt
malonic acid, potassium salt
malonic acid, sodium salt
monosodium malonate
thallium malonate
thallous malonate

Origin of Product

United States

Synthetic Methodologies and Preparative Techniques for Dithallium Malonate

Direct Synthesis Routes of Dithallium Malonate

Direct synthesis of this compound involves the reaction of thallium(I) precursors with malonic acid or its derivatives. The primary methods employed are precipitation from aqueous solutions and salt metathesis reactions.

Precipitation Methods from Aqueous Solutions

Precipitation is a common technique for the synthesis of metal salts with low solubility in a given solvent system. mdpi.com For this compound, this typically involves the reaction of a soluble thallium(I) salt with malonic acid in an aqueous solution. The resulting this compound, being less soluble under specific conditions, precipitates out of the solution and can be isolated by filtration.

A general approach involves the neutralization of malonic acid with a thallium(I) base, such as thallium(I) hydroxide (B78521), in an aqueous medium. The reaction proceeds as follows:

2 TlOH + CH₂(COOH)₂ → Tl₂[CH₂(COO)₂] + 2 H₂O

The success of this method hinges on the difference in solubility between the reactants and the product. This compound is described as white crystals, and controlling the reaction conditions, such as temperature and reactant concentrations, is crucial for maximizing the yield and purity of the precipitate. frtr.gov The level of supersaturation should be kept low to ensure the formation of a compact and crystalline precipitate. mdpi.com

Salt Metathesis Reactions

Salt metathesis, also known as double displacement, is a versatile synthetic route for preparing inorganic salts. researchgate.net This method involves the exchange of ions between two soluble salt reactants in a solution, leading to the formation of a desired insoluble product that precipitates. researchgate.net

For the synthesis of this compound, a salt metathesis reaction would typically involve reacting a soluble thallium(I) salt, such as thallium(I) sulfate (B86663) (Tl₂SO₄) or thallium(I) nitrate (B79036) (TlNO₃), with a soluble malonate salt, like disodium (B8443419) malonate (Na₂[CH₂(COO)₂]) or dipotassium (B57713) malonate (K₂[CH₂(COO)₂]). The reaction in an aqueous solution would result in the precipitation of this compound, while the other product remains in solution.

An illustrative reaction is:

Tl₂SO₄(aq) + Na₂CH₂(COO)₂ → Tl₂CH₂(COO)₂ + Na₂SO₄(aq)

The driving force for this reaction is the low solubility of this compound in water compared to the reactants and the sodium sulfate byproduct. The efficiency of the reaction can be enhanced by using stoichiometric amounts of reactants and controlling the temperature to further decrease the solubility of the product. researchgate.net

Indirect Synthesis Pathways via Malonate Precursors

Indirect methods for synthesizing this compound involve the initial preparation of malonic acid or its derivatives, which are then used to produce the final thallium salt.

Preparation of Malonic Acid Derivatives Relevant to this compound

The synthesis of this compound is dependent on the availability of high-purity malonic acid or its ester derivatives. These precursors are commonly synthesized through established organic chemistry routes.

Malonic Acid Synthesis: A prevalent industrial method for producing malonic acid starts from chloroacetic acid. atamankimya.comatamanchemicals.com The process involves the following steps:

Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate (B1199739). atamankimya.comatamanchemicals.com

Cyanation: The sodium chloroacetate then reacts with sodium cyanide in a nucleophilic substitution to produce sodium cyanoacetate (B8463686). atamankimya.comatamanchemicals.com

Hydrolysis: The nitrile group of sodium cyanoacetate is hydrolyzed using a base like sodium hydroxide to form sodium malonate. atamankimya.comatamanchemicals.com

Acidification: Finally, acidification of the sodium malonate solution with a strong acid, such as sulfuric acid, yields malonic acid. atamankimya.comatamanchemicals.com

Diethyl Malonate Synthesis: Diethyl malonate is a key derivative used in various organic syntheses and can serve as a precursor. One common preparation method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification of the resulting cyanoacetic acid with ethanol (B145695) in the presence of an acid catalyst. wikipedia.orgchembk.com An alternative route is the direct carboxyesterification of sodium chloroacetate with carbon monoxide and ethanol. wikipedia.org

A detailed patent describes a method starting from the neutralization of chloroacetic acid, followed by cyanation to sodium cyanoacetate, acidification to cyanoacetic acid, and finally esterification with ethanol using 12-tungstophosphoric acid as a catalyst. google.com

Table 1: Key Steps in the Synthesis of Malonic Acid and Diethyl Malonate
PrecursorKey ReagentsIntermediate ProductFinal ProductReference
Chloroacetic Acid1. Sodium Carbonate 2. Sodium Cyanide 3. Sodium Hydroxide 4. Sulfuric AcidSodium Chloroacetate, Sodium Cyanoacetate, Sodium MalonateMalonic Acid atamankimya.com, atamanchemicals.com
Sodium Chloroacetate1. Sodium Cyanide 2. Ethanol 3. Acid Catalyst (e.g., HCl)Sodium CyanoacetateDiethyl Malonate wikipedia.org, chembk.com
Cyanoacetic AcidEthanol, 12-Tungstophosphoric Acid, HClRaw EsterDiethyl Malonate google.com

Ligand Functionalization Strategies

The reactivity of the methylene (B1212753) group (-CH₂-) in malonate esters allows for various functionalization strategies. The hydrogen atoms on this carbon are acidic due to the proximity of the two carbonyl groups, which stabilize the resulting carbanion. wikipedia.org

This reactivity is exploited in the malonic ester synthesis, where the methylene group is deprotonated by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to form substituted malonate derivatives. wikipedia.org

CH₂(COOC₂H₅)₂ + NaOC₂H₅ → Na⁺[CH(COOC₂H₅)₂]⁻ + HOC₂H₅
[CH(COOC₂H₅)₂]⁻ + R-X → R-CH(COOC₂H₅)₂ + X⁻

While not a direct synthesis of this compound, this functionalization allows for the creation of a wide array of substituted malonic acids. These custom-designed ligands could then be reacted with a thallium(I) source to produce novel this compound derivatives with specific properties.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and purity. Key variables include temperature, pH, reactant concentration, and reaction time. acs.org

For Precipitation Reactions:

pH Control: The solubility of metal salts is highly dependent on pH. epa.gov For the precipitation of a metal malonate, the pH must be controlled to ensure the malonate is in its dianionic form while preventing the formation of thallium hydroxide.

Temperature: Lowering the temperature can decrease the solubility of the product, leading to a higher yield. numberanalytics.com

Concentration and Stirring: Maintaining a low level of supersaturation by controlling reactant concentrations and ensuring uniform distribution through efficient stirring helps in forming a pure, crystalline precipitate rather than an amorphous solid. mdpi.comnumberanalytics.com

Seeding: The introduction of a small seed crystal of the desired product can initiate precipitation and help control the particle size and morphology. numberanalytics.com

For Salt Metathesis Reactions:

Solvent Choice: While often performed in water, nonaqueous solvents can be used to influence solubility and drive the reaction by precipitating one of the products. researchgate.net

Stoichiometry: Precise control of the molar ratios of the reactants is crucial. An excess of one reactant may be used to drive the reaction to completion, but this can lead to impurities in the final product. accessengineeringlibrary.com

For Indirect Synthesis (Malonate Precursor Preparation):

Catalyst: In the synthesis of diethyl malonate, the choice of catalyst is important. A patent highlights the use of 12-tungstophosphoric acid, which is presented as a more environmentally friendly and efficient alternative to traditional catalysts. google.com

Reaction Time and Temperature: Specific temperature ranges and reaction times are critical for maximizing conversion rates and minimizing side reactions. For instance, one patented method for diethyl malonate synthesis specifies a reaction temperature between 85-125 °C and a reaction time of 20-60 hours. google.com

Table 2: Optimization Parameters for Synthesis
ParameterInfluence on ReactionMethod of OptimizationReference
pHAffects solubility and speciation of reactants.Careful monitoring and adjustment to optimal range for precipitation. epa.gov
TemperatureInfluences reaction rate and product solubility.Lowering temperature to decrease solubility and increase yield, or increasing to enhance reaction rate. numberanalytics.com, nih.gov
Reactant ConcentrationAffects supersaturation and precipitate quality.Adjusting concentrations to control the rate of precipitation. numberanalytics.com
CatalystIncreases reaction rate and conversion.Selection of efficient and recyclable catalysts like 12-tungstophosphoric acid. google.com
Reaction TimeDetermines the extent of reaction completion.Monitoring the reaction progress to find the optimal duration for maximum yield. google.com

Green Chemistry Approaches in this compound Synthesis

While specific research focusing exclusively on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied to evaluate and improve its preparation.

Analysis of the Conventional Method: The traditional synthesis of this compound by reacting thallium(I) carbonate with malonic acid already incorporates some green aspects. thieme-connect.de The primary solvent used is water, which is considered the most environmentally benign solvent. The reaction produces this compound, water, and carbon dioxide. Assuming the carbon dioxide is vented, the atom economy is relatively high, as most atoms from the reactants are incorporated into the final product.

Potential Green Improvements: Further alignment with green chemistry principles could involve several approaches:

Alternative Energy Sources: Advanced synthesis techniques like sonochemistry (the use of ultrasound) and mechanochemistry (grinding reactants together) are central to green chemistry as they can reduce reaction times, increase yields, and minimize the need for solvents. While not reported for this compound specifically, green sonochemical and mechanochemical processes have been successfully used to synthesize other thallium(I) coordination polymers. researchgate.netnih.gov These methods could potentially be adapted for the solvent-free or reduced-solvent synthesis of this compound.

Energy Efficiency: The conventional method involves evaporating water to isolate the product, which can be energy-intensive. Optimizing this step, for example, by using reduced-pressure evaporation or developing a precipitation/crystallization method that requires less energy, would enhance the process's energy efficiency.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleRelevance to this compound SynthesisPotential Improvement/Method
PreventionMinimize waste by-products. The main by-product is CO₂, which is of low toxicity.The current method has good atom economy, minimizing waste.
Atom EconomyMaximize the incorporation of reactant atoms into the final product.The neutralization reaction is inherently atom-economical.
Safer Solvents and AuxiliariesThe use of water as a solvent is a key advantage of the current method. thieme-connect.deExplore solvent-free methods like mechanochemistry. researchgate.net
Design for Energy EfficiencyThe evaporation step consumes energy.Employ energy-saving drying techniques or alternative isolation procedures.
Use of Renewable FeedstocksMalonic acid can be derived from non-renewable petrochemical sources.Utilize malonic acid produced from the fermentation of biomass like glucose. wikipedia.orggoogle.com
Reduce DerivativesThe synthesis is direct and avoids complex protection/deprotection steps.The current one-step synthesis is efficient in this regard.

Crystallographic Data for this compound Not Publicly Available

A thorough search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. As a result, the detailed structural analysis requested, including unit cell parameters, space group symmetry, bond lengths, bond angles, torsion angles, and the coordination environment of the thallium(I) centers, cannot be provided.

Without this primary crystallographic data for this compound, a scientifically accurate discussion of its solid-state structure, as outlined in the requested sections on crystallographic investigations and supramolecular assembly, is not possible. Information regarding hydrogen bonding networks, thallium-thallium interactions, and thallium-ligand secondary interactions is entirely dependent on the initial determination of the crystal structure.

Searches were conducted across broad scientific databases and specialized resources such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), which are the primary repositories for small-molecule and inorganic crystal structures, respectively. These searches did not yield any entries corresponding to a single-crystal structure determination for this compound.

Therefore, the generation of an article with the specified detailed outline and data tables is not feasible at this time due to the absence of the necessary experimental data in the public domain.

Crystallographic Investigations and Solid State Structural Elucidation of Dithallium Malonate

Polymorphism and Crystallization Control Strategies for Dithallium Malonate

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical and chemical properties. However, with no single crystal structure of this compound reported, the existence of polymorphs is entirely conjectural.

The study of polymorphism and the development of crystallization control strategies are contingent on having at least one known crystal structure. Such strategies often involve varying crystallization conditions such as solvent, temperature, pressure, and the presence of additives to selectively obtain a desired polymorphic form. Without a known crystal structure to serve as a reference, research into the polymorphism of this compound cannot be meaningfully undertaken.

Correlation between Crystal Structure and Macroscopic Research Behaviors

The relationship between the crystal structure of a material and its macroscopic properties is a fundamental concept in materials science. The arrangement of atoms and molecules in the solid state directly influences properties such as solubility, melting point, mechanical strength, and optical and electrical behavior.

For this compound, any discussion on the correlation between its crystal structure and macroscopic properties is purely hypothetical due to the lack of structural data. For instance, the density of the crystalline material is directly related to the packing efficiency of the ions in the unit cell. Similarly, any anisotropic properties (directional dependence of properties) would be a direct consequence of the symmetry and arrangement within the crystal lattice. Without the foundational knowledge of its crystal structure, no scientifically valid correlations to its observed or potential macroscopic behaviors can be drawn.

Spectroscopic Characterization and Advanced Analytical Research of Dithallium Malonate

Vibrational Spectroscopy (FTIR, Raman) for Coordination Mode Analysis

Identification of Carboxylate Stretching Frequencies

The coordination of the malonate ligand to the thallium ions is primarily investigated through the analysis of the carboxylate group (-COO⁻) stretching frequencies. In the infrared spectrum of malonato complexes, two characteristic bands are of particular importance: the antisymmetric stretching vibration (νₐₛ(OCO)) and the symmetric stretching vibration (νₛ(OCO)). akjournals.com These bands typically appear in the regions of 1600 cm⁻¹ and 1400 cm⁻¹, respectively. akjournals.com

The positions of these bands are indicative of the coordination mode of the carboxylate group. For instance, a significant separation (Δν = νₐₛ - νₛ) between the antisymmetric and symmetric stretching frequencies can suggest a unidentate coordination mode, while a smaller separation is often characteristic of bidentate or bridging coordination. In dithallium malonate, the malonate ligand acts as a dianion, coordinating to the two thallium(I) ions. The precise frequencies and their separation in the spectrum of this compound provide insights into the geometry and nature of the thallium-carboxylate interaction.

Table 1: Characteristic Infrared Frequencies for Malonato Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)
Antisymmetric Carboxylate Stretch (νₐₛ(OCO))~1600
Symmetric Carboxylate Stretch (νₛ(OCO))~1400
CH₂ Wagging~1300
C-C Antisymmetric Stretch1100-1200
CH₂ Rocking + C-C Symmetric Stretch~950
Coordinated Water Rocking~830

This table is generated based on data for various malonato complexes and provides a general reference for the expected vibrational modes. akjournals.com

Analysis of Thallium-Oxygen Vibrations

Direct evidence for the coordination of the malonate ligand to thallium can be obtained by observing the low-frequency vibrations corresponding to the thallium-oxygen (Tl-O) stretching modes. These vibrations are typically found in the far-infrared region of the spectrum, generally below 400 cm⁻¹. The presence of bands in this region, which are absent in the spectrum of free malonic acid or its alkali metal salts, can be confidently assigned to the Tl-O vibrations. The frequency of these modes is dependent on the strength of the Tl-O bond and the coordination geometry around the thallium ion. In similar metal-carboxylate complexes, metal-oxygen stretching modes have been identified, providing a basis for comparison. For example, in vanadyl(IV) complexes with carboxylate ligands, V-O stretching modes have been observed in the 350-480 cm⁻¹ range. akjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the structure of this compound in solution. By analyzing the spectra of different nuclei, detailed information about the malonate moiety and the coordination environment of the thallium ions can be obtained. researchgate.netresearchgate.net

Proton and Carbon-13 NMR Spectroscopic Studies of Malonate Moiety

¹H and ¹³C NMR spectroscopy provide information about the organic part of the molecule, the malonate ligand.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂-) of the malonate would be expected to show a characteristic signal. The chemical shift and multiplicity of this signal can be influenced by the solvent and the nature of the interaction with the thallium ions.

The ¹³C NMR spectrum offers more detailed structural information. researchgate.net The malonate ligand has two distinct carbon environments: the carboxylate carbons (-COO⁻) and the central methylene carbon (-CH₂-). The chemical shifts of these carbons are sensitive to their electronic environment. Coordination to the thallium ion would typically cause a shift in the resonance of the carboxylate carbon compared to the free malonate ion.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Malonate Moiety

Carbon EnvironmentTypical Chemical Shift (ppm)
Carboxylate Carbon (C=O)165-175
Methylene Carbon (-CH₂-)40-50

Note: These are general ranges and the actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions. Data is inferred from typical values for similar functional groups. chemguide.co.uk

Thallium-205 NMR Spectroscopy for Coordination Environment

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of 1/2. huji.ac.il ²⁰⁵Tl is generally the preferred nucleus for NMR studies due to its higher natural abundance (70.48%) and slightly greater sensitivity. huji.ac.ilchemlin.org ²⁰⁵Tl NMR spectroscopy is exceptionally sensitive to the electronic environment around the thallium nucleus, making it a powerful probe for studying coordination and complexation. researchgate.net

The chemical shift of ²⁰⁵Tl covers a very wide range, making it possible to distinguish between different thallium species in solution. The chemical shift of this compound in a given solvent would provide a unique fingerprint for the coordination environment of the thallium ions. Furthermore, the observation of spin-spin coupling between ²⁰⁵Tl and other nuclei, such as ¹³C or ¹H of the malonate ligand, can provide direct evidence of through-bond interactions and confirm the coordination of the ligand to the thallium ion in solution.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are used to investigate the electronic transitions within this compound. psu.edumdpi.com

Photoluminescence spectroscopy can provide further insights into the electronic structure and excited-state properties of the compound. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state via the emission of light (fluorescence or phosphorescence). The emission spectrum, including the wavelength and quantum yield, can be sensitive to the rigidity of the structure and the nature of the metal-ligand interactions. While malonate itself is not strongly luminescent, coordination to a heavy atom like thallium could potentially influence its photophysical properties. mdpi.com

Table 3: Spectroscopic Techniques and Their Application to this compound

Spectroscopic TechniqueInformation Obtained
FTIR/RamanIdentification of functional groups (carboxylate), analysis of coordination mode, detection of Tl-O vibrations. akjournals.commdpi.com
¹H NMRInformation on the proton environment of the malonate ligand.
¹³C NMRCharacterization of the carbon skeleton of the malonate ligand and the effect of coordination on the carboxylate carbons. researchgate.netnih.gov
²⁰⁵Tl NMRDirect probing of the thallium coordination environment, detection of different thallium species in solution. researchgate.nethuji.ac.il
UV-Vis SpectroscopyInvestigation of electronic transitions within the malonate ligand. researchgate.netresearchgate.net
PhotoluminescenceStudy of excited-state properties and the influence of thallium on the luminescence of the malonate ligand. psu.edumdpi.com

Electronic Transitions and Band Gap Analysis

In mixed ligand thallium(I) complexes containing organic acids, electronic spectra have shown absorption bands in the range of 242–309 nm, which are attributed to π-π* transitions. acta.co.in Additionally, charge transfer bands have been observed in the 376–386 nm region, indicating electronic interactions between the metal and the ligands. acta.co.in The study of aqueous solutions of malonic acid itself, along with other dicarboxylic acids, shows weak absorption at wavelengths greater than 290 nm. copernicus.org

The analysis of direct and indirect band-to-band transitions is crucial for semiconductors and insulators. xpsdatabase.net For instance, in materials like β-Ga2O3, the lowest direct band-to-band transition is observed at approximately 4.88 eV. psu.edu Without direct experimental data for this compound, its band gap remains undetermined. Theoretical calculations and experimental measurements using techniques such as UV-Vis spectroscopy would be required to ascertain these fundamental properties.

Table 1: Representative Electronic Transitions in Related Compounds

Compound/SystemWavelength Range (nm)Transition TypeReference
Mixed Ligand Tl(I) Complexes242 - 309π-π* acta.co.in
Mixed Ligand Tl(I) Complexes376 - 386Charge Transfer acta.co.in
Aqueous Malonic Acid>290Weak Absorption copernicus.org

Note: This table presents data for related compounds and not for this compound itself.

Luminescent Properties Research of this compound Systems

The investigation of luminescent properties is key to identifying potential applications in areas such as optical devices and sensors. While monovalent thallium is known to be a fluorescence emitter in the ultraviolet region, specific studies on the luminescent properties of pure this compound are scarce in the reviewed literature. nist.gov

Research on other thallium(I) complexes has shown that luminescence can arise from metal-metal interactions. researchgate.net For example, heteronuclear gold(I)-thallium(I) compounds exhibit luminescence that is attributed to Au(I)-Tl(I) and Tl(I)-Tl(I) interactions. researchgate.net The emission properties of these complexes are highly dependent on the coordination environment of the thallium(I) atoms. rsc.org

Furthermore, studies on lanthanide(III) coordination polymers containing malonate ligands have demonstrated luminescence in the visible region, arising from f-f electron transitions of the lanthanide ions. nih.gov Although these systems contain the malonate ligand, the luminescence mechanism is centered on the lanthanide ion and does not involve thallium.

To determine the luminescent characteristics of this compound, further experimental work using photoluminescence spectroscopy would be necessary. Such studies would need to investigate the excitation and emission spectra, quantum yield, and the influence of the crystal structure on any observed luminescence.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural information of compounds through the analysis of their molecular and fragment ions. While a specific mass spectrum for this compound was not found in the searched literature, general principles of mass spectrometry of organometallic compounds can be applied.

The choice of ionization technique is critical for the analysis of organometallic compounds, which can range from volatile to thermally sensitive. uvic.ca Techniques like Electron Ionization (EI) can lead to extensive fragmentation, providing a characteristic fingerprint of the compound. uvic.ca For thallium compounds, the fragmentation process is often predictable, with the metal retaining the positive charge and ligands departing as neutral radicals. uvic.ca For instance, in the mass spectrum of some organothallium(III) compounds, ions corresponding to the loss of ligands are observed. researchgate.net

The mass spectrum of malonic acid, the parent acid of this compound, is available and shows characteristic fragmentation patterns.

Table 2: Electron Ionization Mass Spectrum Data for Malonic Acid

m/zInterpretation
104Molecular Ion [C₃H₄O₄]⁺
86Loss of H₂O
60Loss of CO₂
45[COOH]⁺
44[CO₂]⁺

Source: Data is for malonic acid, not this compound. This information is provided for illustrative purposes of the fragmentation of the malonate moiety.

Advanced Spectroscopic Techniques and Their Application in this compound Research

Modern analytical research relies on a suite of advanced spectroscopic techniques to probe the detailed chemical and physical properties of materials. For a compound like this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) and synchrotron-based methods offer powerful capabilities for in-depth characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.gov The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nist.gov

For thallium, XPS can be used to determine its oxidation state, which is typically +1 or +3. thermofisher.com The primary XPS region for thallium is the Tl 4f region. The binding energy of the Tl 4f₇/₂ peak for elemental thallium is approximately 118 eV. thermofisher.com In thallium compounds, shifts in this binding energy provide information about the chemical environment and oxidation state of the thallium atoms. For example, XPS studies of thallium sulfide (B99878) layers have been used to identify different thallium compounds, including Tl₂S, TlS, and Tl₂O₃, by analyzing the Tl 4f spectra. ktu.lt A study on organothallium(III) compounds with Schiff base ligands used XPS to confirm the diamagnetic nature of the complexes, showing a single symmetrical peak without splitting, which is indicative of a single oxidation state. scirp.org

Although no specific XPS studies on this compound were found, the technique holds significant potential for confirming the +1 oxidation state of thallium in the compound and for assessing surface purity and composition.

Table 3: Representative Thallium 4f₇/₂ Binding Energies

Chemical StateBinding Energy (eV)Reference
Tl (elemental)118 thermofisher.com

Note: This table provides a reference binding energy for elemental thallium. The binding energy for this compound would need to be determined experimentally.

Synchrotron light sources provide extremely bright and highly focused beams of X-rays that enable a range of advanced analytical techniques for detailed structural and chemical analysis. Techniques such as synchrotron-based X-ray Fluorescence (μ-XRF) and X-ray Absorption Spectroscopy (XAS) are particularly valuable for studying the local atomic environment and speciation of elements in complex materials.

Synchrotron-based studies have been successfully employed to investigate thallium in various matrices. For instance, μ-XRF and micro-X-ray Absorption Near Edge Structure (μ-XANES) spectroscopy have been used to determine the speciation and distribution of thallium in plant tissues and soils. researchgate.netoup.comacs.org These studies have been able to distinguish between Tl(I) and Tl(III) species and identify the minerals with which thallium is associated. acs.orgresearchgate.net

In one study, synchrotron X-ray Pair Distribution Function (XPDF) experiments, combined with Inelastic Neutron Scattering (INS), were used to understand the structural and vibrational properties of a thallium-containing material, revealing how the "rattling" of thallium atoms affects thermal conductivity. stfc.ac.uk

While no synchrotron-based studies specifically on this compound have been reported in the reviewed literature, these techniques offer unparalleled capabilities for probing its fine structure. XAS, for example, could provide precise information on the coordination number, bond distances, and the local chemical environment of the thallium atoms within the crystal lattice of this compound.

Computational and Theoretical Studies of Dithallium Malonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding nature of dithallium malonate. These calculations provide a detailed picture of how electrons are distributed within the molecule and how the thallium and malonate ions interact.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a primary tool for determining the optimized molecular geometry and exploring the potential energy surface of compounds like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy by finding the minimum energy conformation of the molecule.

For this compound, DFT calculations would involve optimizing the coordinates of the thallium ions and the malonate carboxylate groups to find the most stable arrangement. The process involves iteratively solving the Kohn-Sham equations to minimize the total energy of the system. This optimization yields the equilibrium geometry of the this compound unit.

Furthermore, DFT can be used to map out the energy landscape of the system. This allows for the identification of not only the ground state geometry but also various local minima and the transition states that connect them. This information is crucial for understanding the compound's conformational flexibility and potential reaction pathways. The total energy is converged numerically to a very low value (e.g., less than 1×10⁻⁶ eV/unit cell) to ensure the accuracy of the calculated properties. arxiv.org

Table 1: Representative Theoretical Parameters from DFT Calculations

ParameterDescriptionTypical Focus of Calculation
Optimized Lattice Constants The dimensions of the unit cell in the crystal lattice that correspond to the minimum energy configuration.Predicting the crystal structure and density. researchgate.net
Formation Enthalpy The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Determining the thermodynamic stability of the compound. arxiv.org
Bond Lengths & Angles The equilibrium distances between atomic nuclei and the angles between adjacent bonds.Understanding the coordination environment of the thallium ions and the geometry of the malonate ligand.
Mulliken Charges A method for estimating the partial atomic charges in a molecule.Assessing the degree of ionic versus covalent character in the thallium-oxygen bonds. irjweb.com

This table is illustrative. Specific values for this compound would require dedicated DFT calculations which are not broadly available in public literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption spectrum. irjweb.comossila.com

In this compound, the HOMO is expected to be primarily localized on the oxygen atoms of the malonate anion, which are rich in electrons. The LUMO, on the other hand, is likely to have significant contributions from the empty orbitals of the thallium(I) cations. The interaction and mixing of orbitals from the malonate and the thallium ions dictate the precise nature and energy of the frontier orbitals. rsc.org

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily excited electronically. physchemres.org For this compound, the analysis of these orbitals can provide insights into its potential as a precursor in chemical synthesis or its optical properties. The charge transfer that occurs upon electronic excitation, from the HOMO to the LUMO, can be visualized using computational software, showing the redistribution of electron density. irjweb.com

Table 2: Conceptual HOMO-LUMO Analysis for this compound

Molecular OrbitalPrimary Atomic ContributionRole in Chemical Reactivity
HOMO Oxygen atoms of the malonate anionElectron donor ossila.com
LUMO Thallium(I) cationsElectron acceptor physchemres.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical stability and electronic transition energy irjweb.com

This table represents a conceptual analysis based on general chemical principles. Precise orbital compositions and energies would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Solution Behavior and Solid-State Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD can simulate the behavior of this compound in different environments, such as in solution or in the solid state.

In solution, the behavior of this compound is governed by its interactions with the surrounding solvent molecules. MD simulations can model the solvation process by placing the this compound ionic pair in a box of explicit solvent molecules (e.g., water). The simulation tracks the trajectories of all particles, revealing how the solvent molecules arrange themselves around the thallium(I) and malonate ions.

Key insights from such simulations include:

Solvation Shell Structure: Determining the number of solvent molecules in the first and second solvation shells of the thallium ions and the malonate group.

Ion Pairing: Investigating the propensity of the thallium and malonate ions to remain as a contact ion pair, a solvent-separated ion pair, or to exist as fully dissociated ions in solution.

Dynamics of Solvation: Studying the rate of exchange of solvent molecules between the solvation shell and the bulk solvent.

These simulations rely on accurate force fields, which define the potential energy of the system as a function of the atomic positions. The force field parameters are often derived from quantum chemical calculations or experimental data.

In the solid state, the atoms in the crystal lattice of this compound are not static but vibrate around their equilibrium positions. These collective vibrations are quantized as phonons. The study of these lattice vibrations, known as lattice dynamics, is crucial for understanding the thermal properties of the material. researchgate.net

MD simulations or more specialized lattice dynamics calculations can be used to compute the phonon dispersion curves and the phonon density of states. issp.ac.rupsu.edu

Phonon Dispersion Curves: These plots show the relationship between the frequency of the phonons and their wave vector. They provide information about the speed of sound in the material and can reveal the presence of any vibrational instabilities.

Phonon Density of States (DOS): The DOS gives the number of vibrational modes at each frequency. It is essential for calculating thermodynamic properties such as the vibrational contribution to the heat capacity and entropy.

These studies can help to understand the mechanical stability of the crystal lattice and how heat is conducted through the material. arxiv.org

Ligand Field Theory and Molecular Orbital Theory Applications for Thallium(I) Coordination

The coordination of the malonate ligand to the thallium(I) ion can be described using the principles of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. While LFT is more traditionally applied to d-block transition metals, its concepts can be adapted to understand the interactions in p-block metal complexes.

In the case of this compound, the thallium(I) ion has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration. researchgate.net The interaction between the lone pair electrons on the oxygen atoms of the malonate ligand and the orbitals of the thallium(I) ion is key to the bonding. The mechanism of interaction typically involves the coordination of the thallium ion with the oxygen atoms of the carboxylate groups. evitachem.com

A molecular orbital diagram for the Tl-O interaction would show the combination of the oxygen p-orbitals with the thallium 6s, 6p, and possibly the empty 6d orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. The filled 6s² electrons of thallium(I) are often considered stereochemically active, influencing the coordination geometry and leading to irregular coordination numbers. researchgate.net This stereochemically active lone pair can lead to a "hemidirected" coordination sphere, where the ligands are arranged on one side of the metal ion. researchgate.net

LFT can provide a qualitative picture of the splitting of the thallium orbitals in the electrostatic field created by the malonate ligands. This helps to explain the coordination geometry and the electronic spectra of the compound. The coordination of thallium(I) with various ligands is a subject of ongoing research interest due to the diverse structures and properties these compounds can exhibit. researchgate.netresearchgate.net

Stereoactivity of the 6s² Lone Pair in Thallium(I)

The thallium(I) cation possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. The outermost pair of electrons, the 6s² lone pair, can be stereochemically active, meaning it influences the coordination geometry around the Tl(I) ion. researchgate.net This activity is a significant factor in the structural chemistry of thallium(I) compounds. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the extent of this lone pair's influence. The activity of the lone pair can result in two main types of coordination geometries:

Hemidirected: In this arrangement, the ligands are coordinated to one hemisphere of the metal ion, with the stereochemically active lone pair occupying the other hemisphere. This leads to a distorted coordination environment with a noticeable gap in the coordination sphere. Thallium(I) often exhibits hemidirected geometries, which can facilitate secondary interactions (e.g., Tl···Tl, Tl···C) in the solid state, influencing the formation of supramolecular structures. researchgate.net

Holodirected: In this case, the lone pair is stereochemically inactive, and the ligands are arranged symmetrically around the central Tl(I) ion, resulting in a more regular geometry (e.g., octahedral or tetrahedral). researchgate.net

Theoretical models can predict which geometry is more stable for this compound by calculating the energies of different possible conformations. The nature of the malonate ligand—specifically the charge and electronegativity of the coordinating oxygen atoms—plays a critical role in determining whether the 6s² lone pair will be active. The presence of the lone pair can lead to unique crystal packing and the formation of one-dimensional polymeric chains, a common feature in thallium(I) coordination chemistry. researchgate.net

Prediction of Spectroscopic Features

Computational chemistry allows for the ab initio prediction of various spectroscopic properties, providing a powerful tool for interpreting experimental spectra or predicting the spectral features of uncharacterized compounds. Machine learning models, trained on data from quantum mechanical calculations, are also emerging as a rapid and efficient method for predicting molecular properties, including IR spectra. researchgate.net

For this compound, methods like Density Functional Theory (DFT) can be used to calculate its vibrational frequencies. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies can be directly correlated with peaks in an infrared (IR) or Raman spectrum.

Below is an illustrative table of predicted vibrational frequencies for the malonate moiety in this compound, as would be generated by a typical DFT calculation.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of data that would be generated from a computational study.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Predicted IR Intensity
Symmetric Stretch C=O (carboxylate) ~1400 - 1450 Medium
Asymmetric Stretch C=O (carboxylate) ~1550 - 1610 Strong
Symmetric Stretch C-C ~900 - 950 Weak
Bending CH₂ ~1420 - 1470 Medium
Wagging CH₂ ~1250 - 1300 Medium-Strong

These theoretical spectra can aid in the identification and structural elucidation of the compound. By comparing calculated spectra with experimental data, researchers can confirm the coordination mode of the malonate ligand and gain insight into the inter- and intramolecular forces at play.

Computational Prediction of Reactivity Pathways and Mechanisms

The prediction of chemical reactivity is a primary goal of computational chemistry. cecam.org By mapping potential energy surfaces, theoretical methods can elucidate reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the most probable reaction pathways. cecam.org

For this compound, computational studies could investigate several types of reactions:

Ligand Exchange: Modeling the substitution of the malonate ligand by other molecules.

Decomposition: Predicting the thermal decomposition products and the energy barriers associated with the process. Mono- and dithallium(I) styphnate, for example, are known to explode upon heating. mdpi.com While malonate is not as energetic, understanding its thermal stability is important.

Solution Behavior: Investigating its dissociation and speciation in solution. This compound is a key component, along with thallium(I) formate (B1220265), of Clerici's solution, a high-density aqueous solution. americanelements.comscience.gov Computational models can explore the interactions between the thallium and malonate ions with water molecules and formate ions to understand the properties of this unique solution.

Quantum chemical methods can calculate the thermodynamics of a proposed reaction step. A hypothetical reaction pathway, such as the dissociation in an aqueous environment, could be modeled to provide the data shown in the illustrative table below.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway This table is a hypothetical representation of data that would be generated from a computational study.

Reaction Step Reactants Products ΔH (kJ/mol) ΔG (kJ/mol)
First Dissociation Tl₂C₃H₂O₄(aq) [Tl(C₃H₂O₄)]⁻(aq) + Tl⁺(aq) +15 +5

Such computational analyses provide fundamental insights into the kinetic and thermodynamic factors governing the reactivity of this compound, guiding further experimental work in synthesis, materials science, and solution chemistry. cecam.orgvdoc.pub

Reactivity and Mechanistic Studies of Dithallium Malonate

Thermal Decomposition Pathways and Mechanisms

The thermal stability and decomposition of metal malonates are of significant interest for understanding their properties and potential applications in materials science.

When heated, dithallium malonate is expected to decompose, releasing gaseous products and leaving a solid residue. A safety data sheet for a solution containing thallium(I) malonate and formate (B1220265) indicates that the hazardous combustion and decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and metallic thallium (Tl) or its oxides. prochemonline.com

Studies on the thermal decomposition of other metal malonates, such as those of heavy trivalent lanthanides, have shown that the gaseous products can include acetone (B3395972) and carbon dioxide, resulting from decarboxylation and oxidation of the organic ligand. scielo.br While not directly analogous, this suggests a potential pathway for the malonate portion of the dithallium salt. The final solid residue is likely to be a form of thallium oxide or metallic thallium, depending on the decomposition atmosphere. prochemonline.com

Table 1: Potential Thermal Decomposition Products of this compound

Phase Potential Products Source
Gaseous Carbon monoxide (CO), Carbon dioxide (CO₂) prochemonline.com

Detailed kinetic studies specifically on the thermal decomposition of solid this compound are not extensively available in the public literature. However, research on the decomposition of malonic acid in aqueous solutions has shown that complexation with metal ions can significantly slow the rate of decarboxylation. researchgate.net This effect appears to increase with higher concentrations of the metal ion in the solution. researchgate.net This suggests that the ionic character of the bond between thallium(I) and the malonate anion could influence the activation energy required for decomposition, potentially making it more stable than malonic acid itself under certain conditions.

Ligand Exchange Dynamics and Stoichiometric Reactions

Information regarding the specific ligand exchange dynamics of the malonate anion in this compound is not well-documented in readily available literature. Ligand exchange reactions are common for metal complexes, where one ligand is replaced by another. chemguide.co.uklibretexts.org In the context of this compound, this would involve the substitution of the malonate dianion. Given that this compound is often used as a reagent in a solution, the malonate anion would be solvated, and its reaction with other species could be considered a form of ligand exchange. However, specific studies detailing the kinetics and mechanisms of this process for this compound are sparse.

Reactions with Other Metal Centers and Organic Substrates

This compound serves as a valuable reagent in organic synthesis, primarily by providing the malonate nucleophile under relatively mild conditions.

Transmetallation is an organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.org While a common process in catalysis and synthesis, there are no prominent, specific examples in the surveyed literature of this compound being used in transmetallation reactions to generate other metal-malonate complexes. In theory, the malonate ligand could be transferred from thallium to another metal center, but this application does not appear to be a primary use of the compound.

The malonate anion, derived from salts like this compound, is a classic nucleophile in organic chemistry, widely used for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound, such as a malonate, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgorganicreactions.org The use of a weak base is typical to deprotonate the malonate. wikipedia.org this compound can serve as the malonate source, with the reaction proceeding without the need for a strong base. This reaction is a fundamental step in the synthesis of various unsaturated compounds. nih.govthermofisher.comorganic-chemistry.org

Michael Addition: The malonate enolate is a soft nucleophile that readily participates in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. wikipedia.orgadichemistry.com This 1,4-addition reaction is a powerful tool for creating 1,5-dicarbonyl compounds, which are versatile synthetic intermediates. adichemistry.com this compound can be employed as the malonate source, offering a convenient way to generate the required nucleophile for reaction with various Michael acceptors like chalcones or enones. rsc.orglongdom.org

Table 2: Role of Malonate from this compound in Organic Reactions

Reaction Type Role of Malonate Typical Substrate Product Type
Knoevenagel Condensation Nucleophile Aldehydes, Ketones α,β-unsaturated dicarbonyls

Solution-Phase Chemistry and Ion Association Phenomena of this compound

The behavior of this compound in solution is governed by the interactions between the thallium(I) cations (Tl⁺) and the malonate dianions (CH₂(COO)₂²⁻), as well as their interactions with solvent molecules. The extent of ion pairing and the formation of more complex species are highly dependent on the nature of the solvent.

Complexation Behavior in Various Solvents

The dissolution of this compound in a solvent initiates a dissociation process, yielding solvated thallium(I) ions and malonate ions. The equilibrium between the solid salt and the solvated ions, as well as the association of these ions in solution, is significantly influenced by the solvent's dielectric constant, donor number, and acceptor number.

In solvents with high dielectric constants, such as water, this compound is expected to be largely dissociated into free-solvated ions. However, the thallium(I) ion can form complexes with the malonate ion in solution. The formation of these complexes can be described by stepwise formation constants, although specific values for this compound are not extensively documented in publicly available literature.

In non-aqueous solvents, particularly those with lower dielectric constants, the degree of ion association is expected to be more pronounced. This can lead to the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and higher-order ionic aggregates. The specific nature of these species would depend on the solvent's ability to solvate the individual ions. For instance, in donor solvents, the thallium(I) ion would be stabilized through coordination, which would influence the ion-pairing equilibrium.

While detailed comparative studies on the complexation of this compound across a wide range of solvents are scarce, general principles of coordination chemistry suggest that the stability of any thallium(I)-malonate complex would be influenced by the solvent's ability to compete with the malonate ligand for coordination sites on the thallium(I) ion.

Potentiometric and Conductometric Studies

Potentiometric and conductometric titrations are powerful techniques for investigating ion association and complex formation in solution. These methods allow for the determination of stoichiometry and stability constants of complexes.

Potentiometric Studies:

Conductometric Studies:

Conductometric measurements provide insights into the nature and extent of ion-ion association. By measuring the molar conductivity of this compound solutions at various concentrations, it is possible to determine the limiting molar conductivity and the ion association constant (Kₐ). A significant deviation from the behavior expected for a fully dissociated electrolyte would indicate the formation of ion pairs.

A hypothetical conductometric study of this compound in a given solvent would yield data that could be analyzed using an appropriate theoretical model (e.g., the Fuoss-Kraus or Shedlovsky equations) to calculate the association constant. The magnitude of Kₐ would provide a quantitative measure of the stability of the ion pair in that solvent.

Below is a hypothetical representation of data that could be obtained from such a study to illustrate the concept.

Hypothetical Molar Conductivity Data for this compound in an Aqueous Solution at 25°C

Concentration (mol/L) Molar Conductivity (Λm) (S·cm²/mol)
0.0005 145.2
0.0010 142.8
0.0020 139.5
0.0050 134.1

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a conductometric experiment. It is not based on actual experimental results for this compound.

From such data, the limiting molar conductivity (Λₘ⁰) and the ion association constant (Kₐ) could be derived. A larger Kₐ value would signify stronger ion association. While these experimental techniques are standard for studying electrolyte solutions, specific and detailed research findings from potentiometric and conductometric studies focused solely on this compound are not prevalent in the existing scientific literature.

Future Research Directions and Unexplored Avenues for Dithallium Malonate

Development of Novel Synthetic Routes with Enhanced Efficiency

The exploration of new synthetic methodologies for dithallium malonate is a fundamental area for future research. Current synthetic approaches, while effective, may be amenable to improvements in terms of yield, purity, and reaction conditions. Future investigations could focus on the development of novel synthetic routes with enhanced efficiency. This could involve exploring alternative thallium precursors or malonic acid derivatives to optimize reaction kinetics and product formation. atamankimya.comlookchem.com The use of mechanochemistry, sonochemistry, or microwave-assisted synthesis could also be investigated as potential methods to reduce reaction times and improve energy efficiency. A comparative analysis of different synthetic strategies would be invaluable in identifying the most robust and scalable method for producing high-purity this compound for further research and potential applications.

Advanced Spectroscopic Characterization Utilizing Emerging Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and potential applications. While standard spectroscopic techniques provide basic characterization, the application of emerging, more advanced spectroscopic methods could offer unprecedented insights.

Future research should aim to employ a suite of advanced spectroscopic techniques for a more comprehensive characterization. numberanalytics.comunizar-csic.es This could include:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the thallium and carbon nuclei, providing detailed information about the crystal structure and intermolecular interactions. odu.edu

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of thallium in the compound, offering insights into its surface chemistry. unizar-csic.es

Raman and Infrared (IR) Spectroscopy: Advanced applications of these techniques, such as temperature-dependent or pressure-dependent studies, could reveal subtle phase transitions or changes in vibrational modes under different conditions. unizar-csic.es

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This technique could be adapted for isotopic analysis or to study the compound's fragmentation patterns, providing clues about its stability and decomposition pathways. innovations-report.comumd.edu

A detailed spectroscopic profile generated from these techniques would provide a robust foundation for theoretical modeling and the rational design of new materials.

Deeper Insights from Multiscale Computational Modeling

Computational modeling offers a powerful tool to complement experimental studies, providing insights into the structure, properties, and reactivity of this compound at an atomic and electronic level. nih.govnsf.gov Future research should focus on employing multiscale computational modeling to gain a deeper understanding of this compound.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic band structure, and vibrational frequencies of this compound. This can help in the interpretation of experimental spectroscopic data. arxiv.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound, including its thermal stability and interactions with solvent molecules. ictp.it

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the reactivity of this compound in complex environments, such as in the presence of biological molecules or on the surface of a catalyst.

By combining different computational methods, a comprehensive theoretical model of this compound can be developed, enabling the prediction of its properties and guiding the design of new experiments. nih.govcecam.org

Expanding Reactivity Profiles and Catalytic Applications

The reactivity of this compound remains a largely unexplored area. The presence of both a heavy metal cation and a dicarboxylate anion suggests the potential for interesting and useful chemical transformations. rsc.org Future research should systematically investigate the reactivity of this compound with a variety of reagents to expand its known chemical profile.

Furthermore, the potential catalytic applications of this compound should be explored. Thallium compounds have been investigated in organic synthesis, and the malonate ligand could play a role in modulating the catalytic activity of the thallium center. researchgate.netresearchgate.net Potential areas for investigation include its use as a catalyst in:

Oxidation Reactions: Exploring its ability to catalyze the oxidation of organic substrates.

Carbon-Carbon Bond Forming Reactions: Investigating its potential in reactions such as aldol (B89426) or Knoevenagel condensations, where malonates are often employed. atamankimya.com

Polymerization Reactions: Assessing its ability to act as an initiator or catalyst in the polymerization of various monomers.

The discovery of novel reactivity or catalytic activity would significantly enhance the chemical utility of this compound. researchgate.net

Exploration of New Functional Materials and Devices Based on this compound Architectures

A significant frontier in the study of this compound lies in the exploration of its potential as a building block for new functional materials and devices. libis.beucf.edursc.orgcnr.it The unique combination of a heavy, polarizable cation and a versatile dicarboxylate linker could lead to materials with interesting optical, electronic, or magnetic properties.

Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a node to construct extended structures with tailored porosity and functionality. researchgate.net

Luminescent Materials: Investigating the photoluminescent properties of this compound and its derivatives for potential applications in lighting and sensing.

Nonlinear Optical (NLO) Materials: The presence of a heavy element like thallium could lead to significant NLO properties, which are of interest for telecommunications and optical computing.

Precursor for Mixed-Metal Oxides: Investigating the thermal decomposition of this compound as a route to synthesize novel thallium-containing mixed-metal oxides with potential catalytic or electronic applications.

The development of new materials based on this compound architectures could open up a range of technological applications.

Integration with Interdisciplinary Research Fields

The unique properties of thallium compounds suggest that this compound could be a valuable tool in various interdisciplinary research fields. researchgate.net Future research should aim to bridge the gap between the fundamental chemistry of this compound and its potential applications in other scientific domains.

Potential areas for interdisciplinary research include:

Toxicology and Environmental Science: Using this compound as a model compound to study the environmental fate and transport of thallium, as well as its interactions with biological systems at a molecular level. researchgate.netmdpi.com

Biomedical Imaging: While highly toxic, the development of targeted delivery systems could, in principle, allow for the use of thallium's unique properties in specialized imaging applications, though this would require extensive research into mitigating its toxicity.

Materials Science: Collaborating with materials scientists to incorporate this compound into composite materials or thin films to impart specific functionalities.

By fostering collaborations with researchers in other fields, the full potential of this compound can be realized, leading to new scientific discoveries and technological innovations.

Q & A

Basic: What are the key synthetic routes and characterization methods for dithallium malonate?

This compound is typically synthesized by reacting malonic acid with thallium(I) carbonate or hydroxide under controlled conditions. The reaction proceeds via neutralization, yielding the dithallium salt and water/CO₂. Characterization involves:

  • Elemental analysis to confirm stoichiometry (Tl:C₃H₂O₄ ratio).
  • FTIR spectroscopy to identify carboxylate stretching bands (~1600 cm⁻¹ for symmetric/asymmetric COO⁻ vibrations) .
  • X-ray diffraction for crystal structure determination (if crystalline).
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.
    Note: Thallium compounds require handling in fume hoods with full PPE due to acute toxicity .

Basic: What safety protocols are critical when handling this compound?

Key protocols include:

  • Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of thallium-containing dust.
  • Decontamination: Immediate washing of exposed skin with soap/water; eye exposure requires 15-minute flushing .
  • Waste disposal: Collect in sealed containers labeled for hazardous metal waste.
  • Emergency response: Administer Prussian blue (thallium chelator) in case of accidental ingestion .

Advanced: How does this compound inhibit mitochondrial complex II, and how can this mechanism be applied experimentally?

This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH) by mimicking succinate’s structure, binding to the enzyme’s active site. Experimental applications include:

  • Mitochondrial respiration assays: Use 100–500 µM this compound in isolated mitochondria to measure oxygen consumption rate (OCR) via Clark electrode, with/without succinate supplementation .
  • Ischemia-reperfusion models: Intravenous infusion (e.g., 16 mg/kg/min in mice) during reperfusion to reduce infarct size, as shown in cardiac studies .
  • Data interpretation: Account for pH-dependent inhibition; acidified malonate (pH 7.4) minimizes off-target effects .

Advanced: What statistical approaches are suitable for analyzing malonate-induced neurotoxicity data?

  • Two-factor ANOVA: To evaluate effects of malonate dose and time on striatal apoptosis markers (e.g., neuron-specific enolase mRNA levels). Example: ANOVA revealed p<0.001 for malonate effect vs. controls in rodent models .
  • Post-hoc tests: Student-Newman-Keuls test for pairwise comparisons (e.g., p<0.05 for malonate vs. HU-308-treated groups) .
  • Paired t-tests: For pre/post malonate administration comparisons in enzyme activity assays (e.g., mitochondrial SDH inhibition) .

Advanced: How can this compound be optimized for use in actinide-lanthanide separations?

In Advanced TALSPEAK systems, this compound facilitates ternary complex formation with HEDTA and trivalent metals (e.g., Am³⁺/Eu³⁺). Key steps:

  • Solvent extraction modeling: Refine stability constants (log β) for [M(malonate)(HEDTA)]ⁿ⁻ complexes via UV-Vis spectroscopy .
  • Speciation calculations: Adjust malonate/HEDTA molar ratios to maximize separation factors (e.g., 1:1 malonate:HEDTA at pH 3.5).
  • Validation: Compare predicted vs. experimental distribution ratios (D) for Am³⁺/Eu³⁺ .

Basic: What are the stability challenges of this compound in aqueous solutions?

  • pH sensitivity: Degrades in acidic conditions, releasing toxic Tl⁺ ions. Maintain pH >7 with buffers (e.g., Tris-HCl).
  • Light/heat: Store in amber vials at 4°C to prevent photodegradation.
  • Precipitation: Filter-sterilize solutions before use in cell culture assays .

Advanced: How can off-target effects of this compound in pharmacological studies be mitigated?

  • Dose titration: Use the lowest effective concentration (e.g., 100 µM in vitro) to minimize non-SDH interactions .
  • Co-administration with succinate: Competes with malonate for SDH binding, reducing false positives .
  • Route-specific delivery: Intrastriatal injections in neurotoxicity models limit systemic exposure .

Basic: What analytical techniques quantify this compound purity in synthesized batches?

  • Titrimetry: Acid-base titration with standardized HCl to determine carboxylate content .
  • ICP-MS: Quantify thallium content (expected ~85% by mass) .
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm for organic impurities .

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Dithallium malonate

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